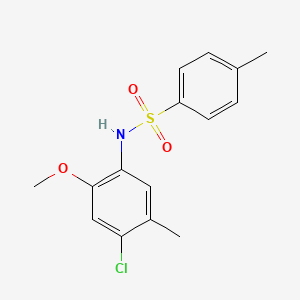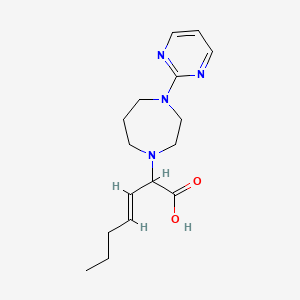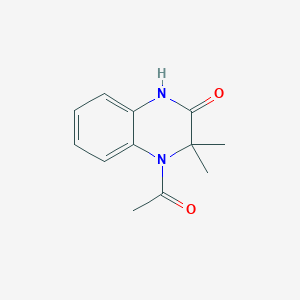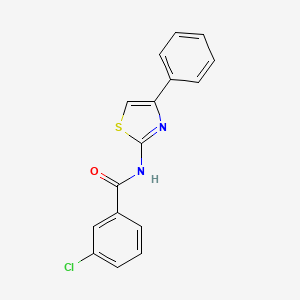
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide, also known as CMMS, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. This compound is known for its ability to inhibit the activity of certain enzymes and has been investigated for its potential in treating conditions such as cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide involves the inhibition of the activity of certain enzymes such as CA IX. By inhibiting the activity of these enzymes, N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide can disrupt various cellular processes that are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide can have various biochemical and physiological effects on cells. For example, N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has been shown to inhibit the production of certain inflammatory cytokines, which can contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to investigate the specific role of these enzymes in various cellular processes. However, one limitation of using N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide is its potential toxicity to cells at high concentrations. This can make it difficult to determine the optimal concentration of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide to use in experiments.
Direcciones Futuras
There are many potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide. One area of interest is in the development of more potent and selective inhibitors of CA IX. Additionally, researchers are investigating the potential of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide in treating other conditions such as neurodegenerative diseases and inflammation. Finally, there is ongoing research into the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzenamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential use in various scientific research applications due to its ability to inhibit the activity of certain enzymes. One of the most promising areas of research for N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide is in the treatment of cancer. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide can inhibit the activity of a specific enzyme called carbonic anhydrase IX (CA IX) which is overexpressed in many types of cancer. By inhibiting the activity of CA IX, N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has been shown to reduce the growth and spread of cancer cells.
Propiedades
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-6-12(7-5-10)21(18,19)17-14-8-11(2)13(16)9-15(14)20-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXQBQFUSAXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)

![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-(isopropylthio)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5687594.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)
![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)

